molecular formula C13H13NO2 B1588703 5-Methoxy-2-phenoxyaniline CAS No. 76838-72-7

5-Methoxy-2-phenoxyaniline

Cat. No.: B1588703
CAS No.: 76838-72-7
M. Wt: 215.25 g/mol
InChI Key: UOGZDMKXQVZVGO-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenoxyaniline: is an organic compound with the molecular formula C13H13NO2 It is a derivative of aniline, where the amino group is substituted with a methoxy group at the 5-position and a phenoxy group at the 2-position

Scientific Research Applications

Chemistry: 5-Methoxy-2-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Safety and Hazards

Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenoxyaniline typically involves the following steps:

    Nitration of Anisole: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroanisole.

    Reduction of Nitro Group: The nitro group in 4-nitroanisole is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methoxyaniline.

    Phenoxylation: 4-Methoxyaniline undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-2-phenoxyaniline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and phenoxy groups direct the incoming electrophile to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and phenoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target enzyme and the reaction conditions.

Comparison with Similar Compounds

  • 2-Methoxy-5-phenoxyaniline
  • 4-Methoxy-2-phenoxyaniline
  • 5-Methoxy-2-phenoxybenzenamine

Comparison: 5-Methoxy-2-phenoxyaniline is unique due to the specific positioning of the methoxy and phenoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

5-methoxy-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGZDMKXQVZVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429440
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76838-72-7
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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